molecular formula C13H10F3N3O3 B12213603 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12213603
M. Wt: 313.23 g/mol
InChI Key: HVZTYSPKBUWSHM-UHFFFAOYSA-N
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Description

5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-(trifluoromethyl)benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

The uniqueness of 5-({[3-(trifluoromethyl)benzyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3N3O3

Molecular Weight

313.23 g/mol

IUPAC Name

6-hydroxy-5-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)8-3-1-2-7(4-8)5-17-6-9-10(20)18-12(22)19-11(9)21/h1-4,6H,5H2,(H3,18,19,20,21,22)

InChI Key

HVZTYSPKBUWSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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